Cas no 2229016-56-0 (2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine)

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine structure
2229016-56-0 structure
商品名:2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine
CAS番号:2229016-56-0
MF:C11H14FNO2
メガワット:211.232766628265
CID:6005016
PubChem ID:165701402

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine
    • 2229016-56-0
    • EN300-1789541
    • インチ: 1S/C11H14FNO2/c1-14-9-4-3-7(12)11(15-2)10(9)6-5-8(6)13/h3-4,6,8H,5,13H2,1-2H3
    • InChIKey: KRLGVRPUMHVJBU-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=C(C(=C1OC)C1CC1N)OC

計算された属性

  • せいみつぶんしりょう: 211.10085685g/mol
  • どういたいしつりょう: 211.10085685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 44.5Ų

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1789541-2.5g
2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine
2229016-56-0
2.5g
$2379.0 2023-09-19
Enamine
EN300-1789541-0.5g
2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine
2229016-56-0
0.5g
$1165.0 2023-09-19
Enamine
EN300-1789541-0.25g
2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine
2229016-56-0
0.25g
$1117.0 2023-09-19
Enamine
EN300-1789541-1.0g
2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine
2229016-56-0
1g
$1214.0 2023-06-02
Enamine
EN300-1789541-0.05g
2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine
2229016-56-0
0.05g
$1020.0 2023-09-19
Enamine
EN300-1789541-10.0g
2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine
2229016-56-0
10g
$5221.0 2023-06-02
Enamine
EN300-1789541-5g
2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine
2229016-56-0
5g
$3520.0 2023-09-19
Enamine
EN300-1789541-10g
2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine
2229016-56-0
10g
$5221.0 2023-09-19
Enamine
EN300-1789541-5.0g
2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine
2229016-56-0
5g
$3520.0 2023-06-02
Enamine
EN300-1789541-0.1g
2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine
2229016-56-0
0.1g
$1068.0 2023-09-19

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine 関連文献

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amineに関する追加情報

Introduction to 2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine (CAS No. 2229016-56-0)

2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2229016-56-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an aromatic system, which is known to enhance biological activity through steric and electronic modulation. The presence of both fluoro and dimethoxy substituents on the aromatic ring introduces unique electronic and steric properties, making it a promising candidate for drug discovery and development.

The structural motif of 2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine is particularly intriguing due to its potential pharmacological interactions. The cyclopropane ring is a well-known pharmacophore that can introduce conformational rigidity, which may improve binding affinity to biological targets. Additionally, the aromatic ring with fluoro and dimethoxy substituents can modulate lipophilicity, electronic distribution, and metabolic stability, factors that are critical for the efficacy and safety of pharmaceutical compounds.

In recent years, there has been a growing interest in exploring the therapeutic potential of molecules containing fluoro-substituted aromatic rings. The fluoro atom is known to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. For instance, fluoroaryl compounds have been extensively studied for their applications in anticancer, anti-inflammatory, and antimicrobial therapies. The combination of fluoro and dimethoxy groups in 2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine suggests that this compound may exhibit enhanced bioactivity compared to its unsubstituted counterparts.

The cyclopropane moiety in this compound adds another layer of complexity and potential utility. Cyclopropanes are known to be versatile intermediates in organic synthesis and have been incorporated into various bioactive molecules. The rigidity of the cyclopropane ring can prevent rotational flexibility around the bond connecting it to the aromatic system, which may lead to stronger interactions with biological targets. This structural feature has been exploited in the design of drugs targeting enzymes and receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine with biological targets. These studies have revealed that the combination of the cyclopropane ring and the fluoroaryl system can lead to novel binding interactions that may not be observed with simpler molecular architectures. Such insights are crucial for optimizing drug candidates for improved efficacy and reduced side effects.

The synthesis of 2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine presents unique challenges due to the sensitivity of the cyclopropane ring and the presence of fluorine atoms. However, modern synthetic methodologies have made significant progress in facilitating the preparation of such complex molecules. Techniques such as transition-metal-catalyzed reactions and palladium-mediated cross-coupling reactions have been particularly useful in constructing the desired framework. Additionally, protecting group strategies have been employed to ensure regioselective functionalization at multiple sites.

The pharmacological evaluation of 2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine has been ongoing in several research groups. Initial studies have shown promising results in terms of inhibitory activity against certain enzymes and receptors relevant to human diseases. For example, preliminary data suggest that this compound may exhibit inhibitory effects on enzymes involved in cancer cell proliferation and inflammation pathways. These findings highlight its potential as a lead compound for further development into therapeutic agents.

The impact of fluorine substitution on the electronic properties of aromatic rings is well-documented in medicinal chemistry literature. The introduction of a fluoro atom can alter electron density distribution, which can influence both binding affinity and metabolic stability. In the case of 2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine, the presence of two methoxy groups further modulates these electronic effects. This combination may lead to enhanced binding interactions with biological targets while maintaining favorable pharmacokinetic profiles.

Moreover, the cyclopropane ring introduces steric constraints that can fine-tune molecular recognition processes. The rigidity imposed by the three-membered ring can prevent unwanted conformational changes that might reduce binding efficacy. This structural feature has been exploited in designing high-affinity ligands for various biological targets. The unique interplay between steric hindrance provided by the cyclopropane ring and electronic modulation from fluoroaryl substituents makes 2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine a structurally intriguing molecule for drug discovery efforts.

In conclusion, 2-(3-fluoro-2,6-dimethoxyphenyl)cyclopropan-1-amine (CAS No. 2229016-56-0) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a cyclopropane ring with fluoroaryl substituents offers a rich scaffold for designing novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new applications for this class of compounds, 2229016-56-0 is poised to play a significant role in future drug development efforts.

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